molecular formula C22H33Cl2FN2O B12629493 3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide CAS No. 918430-26-9

3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide

Katalognummer: B12629493
CAS-Nummer: 918430-26-9
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: QLMMCEUAEYTHQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro and fluoro substituents on the benzene ring, as well as a piperidine ring attached to a nonyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are reduced to amines using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Chlorination: The amine groups are then chlorinated to introduce chlorine atoms at the 3 and 5 positions.

    Fluorination: The fluorine atom is introduced using a fluorinating agent.

    Piperidine Substitution: The piperidine ring is attached to the benzene ring through a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzene ring with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential as a tool for probing biological pathways.

    Industrial Applications: The compound may be used in the development of new industrial processes or products, such as coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide: Similar structure but with a shorter alkyl chain.

    3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide: Similar structure with a hexyl chain.

    3,5-Dichloro-n-[(4-fluoro-1-octylpiperidin-4-yl)methyl]benzamide: Similar structure with an octyl chain.

Uniqueness

The uniqueness of 3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide lies in its specific combination of substituents and the length of the nonyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

918430-26-9

Molekularformel

C22H33Cl2FN2O

Molekulargewicht

431.4 g/mol

IUPAC-Name

3,5-dichloro-N-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C22H33Cl2FN2O/c1-2-3-4-5-6-7-8-11-27-12-9-22(25,10-13-27)17-26-21(28)18-14-19(23)16-20(24)15-18/h14-16H,2-13,17H2,1H3,(H,26,28)

InChI-Schlüssel

QLMMCEUAEYTHQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.